![molecular formula C15H15N3O3S B267666 N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B267666.png)
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide
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Overview
Description
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as furosemide, and it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
Furosemide works by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This results in increased excretion of sodium, chloride, and water, which can help to reduce fluid accumulation in the body. Furosemide has also been found to have other effects, such as reducing vascular resistance and increasing the release of prostaglandins.
Biochemical and Physiological Effects:
Furosemide has a wide range of biochemical and physiological effects. It has been found to reduce blood pressure, increase urine output, and decrease fluid accumulation in the body. Furosemide has also been found to have effects on electrolyte balance, including reducing potassium levels and increasing calcium excretion. Additionally, furosemide has been found to have effects on the cardiovascular system, including reducing vascular resistance and improving cardiac output.
Advantages and Limitations for Lab Experiments
Furosemide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. Furosemide has also been extensively studied, so there is a large body of research available on its effects and mechanisms of action. However, there are also some limitations to using furosemide in lab experiments. For example, it can have variable effects depending on the dose and route of administration. Additionally, furosemide can have interactions with other drugs, which can complicate experimental design.
Future Directions
There are several future directions for research on furosemide. One area of interest is investigating the potential use of furosemide in treating conditions such as heart failure and kidney disease. Additionally, there is interest in developing more specific inhibitors of the Na+/K+/2Cl- cotransporter, which could have fewer side effects than furosemide. Finally, there is interest in investigating the potential use of furosemide in combination with other drugs, such as angiotensin-converting enzyme inhibitors, to improve treatment outcomes for certain conditions.
Synthesis Methods
Furosemide can be synthesized by reacting 2-furoyl chloride with 3-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propionyl chloride to yield N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide. This synthesis method has been widely used in the laboratory setting to produce furosemide for research purposes.
Scientific Research Applications
Furosemide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological systems, including the cardiovascular, renal, and nervous systems. Furosemide has been used in studies investigating the mechanisms of hypertension, heart failure, and kidney disease. It has also been studied for its potential use in treating conditions such as edema and ascites.
properties
Product Name |
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)propanamide |
---|---|
Molecular Formula |
C15H15N3O3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[[3-(propanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-13(19)16-10-5-3-6-11(9-10)17-15(22)18-14(20)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,22) |
InChI Key |
XLGPPIULWTXBEJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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